7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C9H12N4O2S and a molecular weight of 240.28 g/mol This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione typically involves the reaction of appropriate purine derivatives with ethylating and mercapto agents under controlled conditions. One common method involves the alkylation of 8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione with ethyl iodide in the presence of a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can occur at the mercapto group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
Similar Compounds
- 8-Mercapto-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
- 8-Mercapto-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Ethoxyethyl)-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Mercapto-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-Ethyl-8-mercapto-1,3-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific ethyl and mercapto substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-ethyl-1,3-dimethyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2S/c1-4-13-5-6(10-8(13)16)11(2)9(15)12(3)7(5)14/h4H2,1-3H3,(H,10,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIKZZKYKIJBLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(NC1=S)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356699 |
Source
|
Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335403-18-4 |
Source
|
Record name | 7-Ethyl-1,3-dimethyl-8-sulfanylidene-3,7,8,9-tetrahydro-1H-purine-2,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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